molecular formula C10H15NO B1629745 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine CAS No. 381236-64-2

1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine

Cat. No.: B1629745
CAS No.: 381236-64-2
M. Wt: 165.23 g/mol
InChI Key: ZGUHEHRINLSHNE-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the aldehyde being reduced to the corresponding amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon may be employed to facilitate the reduction process, and the reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-N-methylmethanamine
  • 1-(3-Methylphenyl)-N-methylmethanamine
  • 1-(4-Methoxy-3-methylphenyl)-N-ethylmethanamine

Uniqueness

1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine is unique due to the specific arrangement of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-6-9(7-11-2)4-5-10(8)12-3/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUHEHRINLSHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627364
Record name 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381236-64-2
Record name 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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